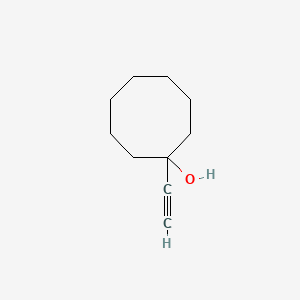
Cyclooctanol, 1-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanol, 1-ethynyl- is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclooctanol, 1-ethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctanol, 1-ethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cyclooctanol, 1-ethynyl- serves as a crucial building block in organic synthesis. It is often utilized in the synthesis of more complex molecules through various reactions:
- Hydrosilylation Reactions : The compound has been used in platinum-catalyzed hydrosilylation of propargylic alcohols, demonstrating high selectivity and yield. This reaction allows for the formation of E-vinyl silanes, which are valuable intermediates in organic synthesis .
- Polymerization : Cyclooctanol, 1-ethynyl- can undergo polymerization reactions catalyzed by transition metals, leading to the formation of polymers with unique properties. Such polymers find applications in coatings and adhesives .
Polymer Chemistry
The compound plays a significant role in the development of advanced materials:
- Silicone Formulations : It acts as a catalyst inhibitor in silicone release coatings, particularly in solvent-less thermal curing systems. This application enhances the performance and stability of silicone products .
- Macroporous Polymers : Research has indicated that cyclooctanol derivatives can be used to tune properties such as sound speed in macroporous polymers, which are critical for applications in acoustics and insulation materials .
Material Science
In material science, cyclooctanol, 1-ethynyl- is being explored for its potential to modify and enhance material properties:
- Ligand Development : The compound is evaluated for its ability to modulate the properties of metal complexes used in molecular electronics and non-linear optics. These complexes can be utilized in sensors and advanced electronic devices .
Case Study 1: Hydrosilylation Efficiency
A study demonstrated the efficiency of cyclooctanol, 1-ethynyl-, when used in hydrosilylation reactions with various silanes. The catalyst system exhibited excellent functional group tolerance and stability, making it a practical choice for synthesizing vinyl silanes with high yields under mild conditions .
Case Study 2: Polymer Development
Research focusing on macroporous polymers revealed that cyclooctanol derivatives could effectively tune acoustic properties. The study highlighted how varying the polymer matrix affected sound speed, showcasing the compound's versatility in enhancing material performance .
Eigenschaften
CAS-Nummer |
55373-76-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-ethynylcyclooctan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-10(11)8-6-4-3-5-7-9-10/h1,11H,3-9H2 |
InChI-Schlüssel |
DHAPUKCAOFQTIT-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCCCC1)O |
Kanonische SMILES |
C#CC1(CCCCCCC1)O |
Key on ui other cas no. |
55373-76-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













